molecular formula C10H10N2O B8401092 2-(Pyrrol-1-yl)-6-pyridyl-methanol

2-(Pyrrol-1-yl)-6-pyridyl-methanol

Cat. No.: B8401092
M. Wt: 174.20 g/mol
InChI Key: MOBXEMVALWCZAA-UHFFFAOYSA-N
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Description

2-(Pyrrol-1-yl)-6-pyridyl-methanol is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a pyrrole group and at the 6-position with a hydroxymethyl (-CH2OH) moiety. This structure combines the aromatic π-electron system of pyridine with the electron-rich, five-membered pyrrole ring, conferring unique electronic and steric properties. Its synthesis typically involves nucleophilic substitution or coupling reactions on pre-functionalized pyridine precursors .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(6-pyrrol-1-ylpyridin-2-yl)methanol

InChI

InChI=1S/C10H10N2O/c13-8-9-4-3-5-10(11-9)12-6-1-2-7-12/h1-7,13H,8H2

InChI Key

MOBXEMVALWCZAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-(Pyrrol-1-yl)-6-pyridyl-methanol, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Substituents (Pyridine Positions) Molecular Weight (g/mol) Key Applications/Properties Reference
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 1228666-40-7 C10H13FN2O 2: Pyrrolidin-3-yl; 6: F 196.22 Drug intermediates, fluorinated APIs
(6-Methoxypyridin-2-yl)-methanol Not provided C7H9NO2 2: -; 6: OCH3 139.15 Solubility enhancer, ligand synthesis
(6-Bromo-5-methoxypyridin-2-yl)methanol Not provided C7H8BrNO2 2: -; 5: Br; 6: OCH3 232.05 Cross-coupling reactions, halogenated intermediates
2-(6-Methylpyridin-3-yl)ethan-1-ol Not provided C8H11NO 3: CH2CH2OH; 6: CH3 137.18 Chiral alcohols, agrochemicals
(3R,5R)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid Not provided C40H44FN3O6 Complex pyrrole-pyridine hybrid 681.79 Atorvastatin intermediate, cholesterol-lowering drugs

Key Comparisons

Electronic Effects: The pyrrol-1-yl group in this compound is a stronger electron donor compared to methoxy or bromo substituents, enhancing the pyridine ring’s nucleophilicity. Fluorinated derivatives (e.g., CAS 1228666-40-7) exhibit improved metabolic stability in drug design . Bromo and methoxy groups (e.g., (6-Bromo-5-methoxypyridin-2-yl)methanol) introduce steric bulk and alter electronic density, favoring cross-coupling reactions .

Molecular Weight and Solubility: Lower molecular weight analogues like (6-Methoxypyridin-2-yl)-methanol (139.15 g/mol) exhibit higher aqueous solubility compared to fluorinated or brominated derivatives . Bulkier substituents (e.g., in atorvastatin intermediates) reduce solubility but improve binding specificity in enzyme targets .

Synthetic Utility: Halogenated derivatives (e.g., bromo, fluoro) serve as intermediates for Suzuki-Miyaura couplings. The hydroxymethyl group in this compound allows further functionalization via esterification or oxidation . Ethanol-based recrystallization (as in ) is a common purification step for pyridine alcohols, ensuring high crystallinity .

Biological Activity :

  • Pyrrole-pyridine hybrids (e.g., atorvastatin intermediates) demonstrate pharmacological activity due to hydrogen-bonding interactions from the hydroxymethyl group .
  • Fluorinated analogues show enhanced bioavailability and target affinity in drug discovery .

Crystallographic and Analytical Tools

Structural characterization of these compounds relies on:

  • SHELX Software : For small-molecule refinement and hydrogen placement .
  • ORTEP-3 : Graphical representation of molecular geometry and hydrogen-bonding networks .

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